molecular formula C12H17NO3 B1215769 beta,2,6-Trimethyltyrosine CAS No. 143739-15-5

beta,2,6-Trimethyltyrosine

Cat. No.: B1215769
CAS No.: 143739-15-5
M. Wt: 223.27 g/mol
InChI Key: RKXSAOHOUIGEAB-QHDYGNBISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta,2,6-Trimethyltyrosine is a synthetic, modified amino acid designed for advanced biochemical and pharmacological research. It features a trimethylated aromatic ring and is closely related to the well-characterized 2',6'-dimethyltyrosine (Dmt), a key residue known for enhancing peptide stability and receptor affinity in opioid receptor studies . This alkylation pattern increases the compound's hydrophobicity and can restrict the rotational freedom of its side chain, which may lead to improved conformational stability and enhanced interactions with target proteins . Researchers can utilize this compound as a critical building block in peptide synthesis to investigate structure-activity relationships, particularly in the design of novel peptide analogues targeting G-protein coupled receptors. Its primary research value lies in its potential to create peptides with superior metabolic stability and increased potency compared to their native counterparts. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

143739-15-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO3/c1-6-4-9(14)5-7(2)10(6)8(3)11(13)12(15)16/h4-5,8,11,14H,13H2,1-3H3,(H,15,16)/t8?,11-/m1/s1

InChI Key

RKXSAOHOUIGEAB-QHDYGNBISA-N

SMILES

CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C(C)[C@H](C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)O

Synonyms

(2S,3S)-2',6'-dimethyl-beta-methyltyrosine
(2S,3S)-TMT
2',6'-dimethyl-beta-methyltyrosine
beta-methyl-2',6'-dimethyltyrosine

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-L-Tyrosine

  • Structure: (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (CAS 17028-03-4) .
  • Key Differences :
    • Lacks methyl groups at the β-carbon and 6-position of the aromatic ring.
    • The single methyl group at the 3-position reduces steric hindrance compared to β,2,6-Trimethyltyrosine.
  • Applications : Used in studies of enzyme inhibition (e.g., tyrosinase), though toxicological data are unavailable .

Fmoc-2,6-Dimethyl-L-Tyr(tert-butyl)-OH

  • Structure: C30H33NO5 (MW 487.60), featuring 2,6-dimethyl substitutions on the aromatic ring and a tert-butyl ester protecting group .
  • Key Differences :
    • Includes a tert-butyl ester and Fmoc group for peptide synthesis, unlike β,2,6-Trimethyltyrosine.
    • Higher molecular weight (487.60 vs. ~223.28 g/mol for β,2,6-Trimethyltyrosine estimated from analogs).
  • Applications : Employed in solid-phase peptide synthesis to enhance stability and control conformation .

Nitrotyrosine-D3 and 3-Iodo-L-Tyrosine

  • Nitrotyrosine-D3 : Features a nitro group at the 3-position (MW 229.21), introducing strong electron-withdrawing effects .
  • 3-Iodo-L-Tyrosine : Contains an iodine atom at the 3-position (MW 307.09), increasing molecular weight and steric bulk .
  • Contrast with β,2,6-Trimethyltyrosine: Methyl groups in β,2,6-Trimethyltyrosine are electron-donating, enhancing aromatic ring electron density, whereas nitro/iodo groups are electron-withdrawing.

2,6-Dimethyl-β-Cyclodextrin

  • Structure : C56H98O35 (MW 1331.36), with 2,6-dimethyl modifications enhancing water solubility (212.6 g/L in cold water) .

Characterization

  • Techniques include mass spectrometry (MS), nuclear magnetic resonance (¹H NMR), and solubility assays (e.g., HT-Solubility in phosphate buffer) .
  • Example: Compound 24 (a pyrrolo-pyrrole derivative) was characterized via MS and ¹H NMR to confirm methyl group positioning .

Drug Development

  • Methylated tyrosine derivatives are explored as enzyme inhibitors (e.g., autotaxin inhibitors in cancer therapy) due to their ability to mimic tyrosine’s natural binding motifs while resisting metabolic degradation .

Peptide Engineering

  • 2,6-Dimethyltyrosine analogs are incorporated into peptides to enhance proteolytic stability and modulate receptor interactions .

Solubility Enhancement

  • The 2,6-dimethyl pattern, as seen in 2,6-Dimethyl-β-cyclodextrin, suggests β,2,6-Trimethyltyrosine could improve drug solubility in formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
β,2,6-Trimethyltyrosine C₁₂H₁₇NO₃* ~223.28 β-CH₃, 2,6-(CH₃)₂ Moderate (predicted)
3-Methyl-L-Tyrosine C₁₀H₁₃NO₃ 195.22 3-CH₃ Not reported
Fmoc-2,6-Dimethyl-L-Tyr C₃₀H₃₃NO₅ 487.60 2,6-(CH₃)₂, Fmoc, tert-Bu Low (organic solvents)
2,6-Dimethyl-β-CD C₅₆H₉₈O₃₅ 1331.36 2,6-(CH₃)₂ cyclodextrin 212.6 g/L (water)

*Estimated based on analogs.

Preparation Methods

Design of Chiral Schiff Base Ligands

The foundational approach to α-TMT synthesis involves the use of chiral Ni(II) complexes derived from glycine Schiff bases. These complexes enable stereocontrol at the α-carbon during alkylation. The Hamari ligand system, developed by Soloshonok and colleagues, employs a recyclable chiral auxiliary—(S)-o-[N-(N-benzylprolyl)amino]benzophenone—to coordinate glycine or alanine into a Ni(II) complex. This ligand framework ensures high enantiomeric excess (ee > 99%) by leveraging the rigid geometry of the prolyl-amino benzophenone moiety.

Alkylation with 2,6-Dimethylbenzyl Bromide

The critical alkylation step utilizes 4'-benzyloxy-2',6'-dimethylbenzyl bromide or 2',6'-dimethylbenzyl bromide as the electrophile. Under phase-transfer conditions (30% aqueous NaOH, tetrabutylammonium iodide), the Ni(II)-glycine complex undergoes C-alkylation at the α-position. The reaction proceeds in biphasic media (1,2-dichloroethane/water) at room temperature, achieving complete conversion within 30 minutes. The methyl groups at the 2' and 6' positions of the benzyl bromide ensure regioselectivity, while the chiral ligand dictates the (S)-configuration at the α-carbon.

Acidic Hydrolysis and Product Isolation

Post-alkylation, the Ni(II) complex is hydrolyzed using 3 N HCl at 50°C for 1 hour, releasing the free amino acid. The chiral auxiliary is recovered via extraction with ethyl acetate (93% recovery), and the aqueous phase is neutralized to precipitate α-TMT. Final purification involves recrystallization from methanol/water, yielding enantiomerically pure (>99% ee) α-TMT in 85% overall yield.

Table 1: Optimization of Ni(II)-Mediated α-TMT Synthesis

ParameterConditionYield (%)ee (%)
Alkylating Agent2,6-Dimethylbenzyl bromide93>99
Base30% NaOH, TBABr8998
Hydrolysis Time1 h at 50°C85>99

Tandem Alkylation–Second-Order Asymmetric Transformation (SOAT)

Dynamic Kinetic Resolution Strategy

The tandem alkylation-SOAT method enhances enantioselectivity by exploiting equilibrium between diastereomeric Ni(II) complexes. Starting with racemic Ni(II)-glycine Schiff bases, alkylation with 2,6-dimethylbenzyl bromide under basic conditions generates a mixture of (R,S) and (S,S) diastereomers. Prolonged stirring (24–48 hours) in dichloromethane/aqueous NaOH induces epimerization, favoring the thermodynamically stable (S,S)-configured product.

Phase-Transfer Catalysis

The addition of tetrabutylammonium bromide (TBABr) accelerates the alkylation by solubilizing hydroxide ions in the organic phase. This minimizes side reactions (e.g., over-alkylation) and improves reaction homogeneity. For α-TMT synthesis, optimal conditions include 1.1 equivalents of alkylating agent, 25 mol% TBABr, and 40 equivalents of NaOH, achieving 78% yield and 98% ee.

Work-up and Ligand Recycling

After alkylation, the Ni(II) complex is treated with potassium carbonate in methanol to precipitate the product. The ligand is recovered via filtration and reused without loss of enantioselectivity. Acidic hydrolysis (3 N HCl) followed by Fmoc-protection (Fmoc-OSu, THF/water) yields Fmoc-α-TMT, suitable for solid-phase peptide synthesis.

Table 2: Comparative Analysis of α-TMT Synthesis Routes

MethodScalabilityee (%)Cost Efficiency
Ni(II)-Hamari LigandKilogram>99High (auxiliary reuse)
Tandem Alkylation-SOATMulti-gram98Moderate

Alternative Synthetic Approaches

Radical Bromination Pathways

Early routes to α-TMT involved radical bromination of tyrosine derivatives. For example, treatment of 3,5-dimethyltyrosine with N-bromosuccinimide (NBS) under UV light introduces bromine at the 4'-position, followed by nucleophilic substitution with methyl Grignard reagents. However, this method suffers from poor regioselectivity (<70% yield) and requires costly purification steps.

Enzymatic Methylation

Recent advances in biocatalysis explore tyrosine methyltransferases for site-specific methylation. While promising for green chemistry, enzymatic methods currently lack the efficiency needed for α-TMT production (≤50% conversion). Protein engineering efforts aim to improve enzyme activity toward the 2',6'-positions.

Industrial-Scale Considerations

Cost-Benefit Analysis of Chiral Auxiliaries

The Hamari ligand system offers distinct advantages for large-scale synthesis:

  • Recyclability : The auxiliary is recovered in >90% yield, reducing material costs.

  • Solvent Optimization : Isopropyl acetate replaces dichloromethane, aligning with environmental regulations.

  • Throughput : A single batch produces 1–5 kg of α-TMT, with a cycle time of 72 hours.

Regulatory Compliance

Current Good Manufacturing Practice (cGMP)-compliant protocols mandate stringent control over residual nickel (<10 ppm). Chelation with EDTA post-hydrolysis effectively reduces Ni(II) levels to 2–5 ppm, meeting pharmacopeial standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.